Lead(2+) silicate

説明

See also: Lead (has active moiety) ... View More ...

生物活性

Lead(2+) silicate, chemically represented as PbSiO₃, is a compound that has garnered attention due to its biological activity, particularly its toxicity and potential effects on human health and the environment. This article delves into the biological implications of this compound, focusing on its toxicity mechanisms, interactions with biological systems, and relevant research findings.

Overview of this compound

This compound is primarily known for its applications in ceramics and glass manufacturing. However, its presence in the environment raises concerns due to the toxic nature of lead ions. Lead is a heavy metal that can accumulate in biological systems, leading to various health issues.

Toxicological Profile

Mechanisms of Toxicity

This compound exhibits significant biological activity primarily through its lead ion content. The mechanisms of toxicity include:

- Neurotoxicity : Lead exposure has been linked to neurodevelopmental impairments in children. It disrupts neurotransmitter release and alters synaptic function.

- Hematotoxicity : Lead affects hemoglobin synthesis, leading to anemia by inhibiting enzymes involved in heme production.

- Renal Toxicity : Chronic exposure can result in nephrotoxicity, characterized by tubular damage and impaired renal function.

- Reproductive Toxicity : Lead exposure is associated with adverse reproductive outcomes, including reduced fertility and developmental issues in offspring.

1. In Vitro Studies on Cell Lines

A study investigating the effects of this compound on human cell lines demonstrated that lead exposure resulted in significant cytotoxicity. The research employed various assays to assess cell viability and metabolic activity:

| Assay Type | Result |

|---|---|

| MTT Assay | Decreased cell viability |

| LDH Release | Increased membrane permeability |

| Apoptosis Assay | Elevated apoptotic markers |

These findings indicate that this compound can induce cellular stress and apoptosis in exposed cell lines .

2. Environmental Impact Studies

Research has shown that this compound can leach into groundwater, posing risks to ecosystems and human health. A study on adsorption behaviors revealed:

| Material | Adsorption Capacity (mg/g) |

|---|---|

| Magnetite | 15.3 |

| Silica | 10.7 |

| Alumina | 8.5 |

The study concluded that the presence of lead ions altered the adsorption characteristics of other contaminants such as cadmium . This highlights the compound's potential environmental persistence and bioaccumulation.

Regulatory Considerations

This compound is subject to strict regulations under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). The European Chemicals Agency (ECHA) monitors its use due to its toxicological properties .

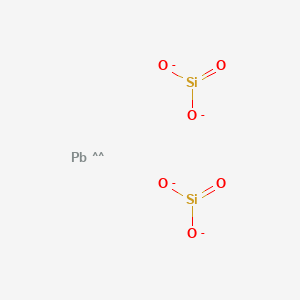

特性

IUPAC Name |

dioxido(oxo)silane;lead(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O3Si.Pb/c1-4(2)3;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPIWWDEGJLLCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3PbSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11120-22-2 (Parent), Array | |

| Record name | Lead monosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011120222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90893100 | |

| Record name | Lead metasilicate (PbSiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10099-76-0, 11120-22-2 | |

| Record name | Lead monosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011120222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead metasilicate (PbSiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEAD MONOSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLE92T7F1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。